Alpinetin

Description

This compound is a natural product found in Boesenbergia rotunda, Alpinia pinnanensis, and other organisms with data available.

Properties

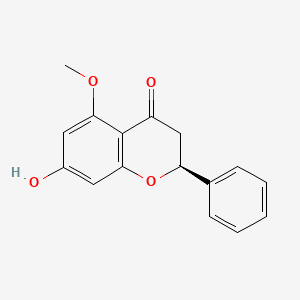

IUPAC Name |

(2S)-7-hydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-14-7-11(17)8-15-16(14)12(18)9-13(20-15)10-5-3-2-4-6-10/h2-8,13,17H,9H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQCWVDPMPFUGF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1C(=O)C[C@H](O2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189620 | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5-methoxy-2-phenyl-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36052-37-6 | |

| Record name | (-)-Alpinetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36052-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Alpinetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036052376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5-methoxy-2-phenyl-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPINETIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX3EL59QD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alpinetin: A Technical Guide to Natural Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpinetin, a naturally occurring dihydroflavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1] This technical guide provides a comprehensive overview of the principal natural sources of this compound and a detailed examination of the contemporary methodologies employed for its extraction and purification. The content herein is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development, offering a comparative analysis of various extraction techniques, detailed experimental protocols, and insights into the molecular pathways modulated by this promising bioactive compound.

Natural Sources of this compound

This compound is predominantly found in various species of the Zingiberaceae (ginger) family, most notably within the genus Alpinia.[2] While Alpinia katsumadai Hayata is a primary and well-documented source, this compound has also been isolated from a range of other plants. A summary of notable natural sources is presented in Table 1.

Table 1: Principal Natural Sources of this compound

| Plant Species | Family | Plant Part | Reference(s) |

| Alpinia katsumadai Hayata | Zingiberaceae | Seeds | [2] |

| Alpinia officinarum Hance | Zingiberaceae | Rhizomes | [3] |

| Alpinia zerumbet | Zingiberaceae | Rhizomes | [4] |

| Alpinia galanga (L.) Willd | Zingiberaceae | Rhizomes | [5] |

| Alpinia mutica Roxb. | Zingiberaceae | Rhizomes | [2] |

| Alpinia hainanensis K. Schum. | Zingiberaceae | Not Specified | [2] |

| Alpinia intermedia Gagnep. | Zingiberaceae | Not Specified | [2] |

| Amomum subulatum Roxb. | Zingiberaceae | Seeds | [6] |

| Boesenbergia rotunda (L.) Mansf. | Zingiberaceae | Not Specified | [1] |

| Campomanesia phaea | Myrtaceae | Leaves | [7] |

| Dalbergia parviflora | Fabaceae | Heartwood | [7] |

Extraction Methodologies

The extraction of this compound from its natural matrices is a critical step that significantly influences the yield and purity of the final product. A variety of techniques, ranging from conventional solvent extraction to modern, technologically advanced methods, have been employed. This section provides a comparative overview of these methods, with quantitative data summarized in Table 2.

Conventional Solvent Extraction

Conventional methods, such as maceration and Soxhlet extraction, rely on the solvent's ability to dissolve and extract the target compound from the plant material. The choice of solvent is crucial and is dictated by the polarity of this compound.

-

Maceration: This simple technique involves soaking the plant material in a solvent for an extended period.

-

Soxhlet Extraction: This method offers a more efficient extraction through continuous reflux of the solvent over the plant material.

Advanced Extraction Techniques

To enhance extraction efficiency, reduce solvent consumption, and shorten extraction times, several advanced techniques have been developed and optimized for flavonoid extraction.

-

Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant material, leading to the disruption of plant cell walls and enhanced release of bioactive compounds.[8] MAE offers significant advantages in terms of speed and efficiency.

-

Ultrasound-Assisted Extraction (UAE): UAE employs acoustic cavitation to create micro-disruptions in the plant cell walls, facilitating solvent penetration and the release of intracellular contents.[9] This method is known for its effectiveness at lower temperatures, which helps to prevent the degradation of thermolabile compounds.

Table 2: Comparison of this compound Extraction Methods and Yields

| Plant Source | Extraction Method | Solvent(s) | Key Parameters | This compound Yield | Purity | Reference(s) |

| Alpinia katsumadai | Microwave-Assisted Extraction (MAE) followed by HSCCC | n-hexane-ethyl acetate-methanol-water (3:7:6:4, v/v/v/v) | Not specified | 7.5 mg from 2.0 g crude sample | 98.3% | [8] |

| Alpinia katsumadai | Microwave-Assisted Extraction (MAE) followed by HSCCC | n-hexane-ethyl acetate-ethanol-water (5:6:5:5, v/v) | Not specified | 14.47 mg from 158.4 mg crude extract | 99.01% | [10][11] |

| Alpinia katsumadai | High-Speed Counter-Current Chromatography (HSCCC) | n-hexane-ethyl acetate-methanol-water (5:5:7:3, v/v) | Flow rate: 2.0 mL/min, Revolution speed: 800 rpm, Temp: 25°C | 17.2 mg from 100 mg crude extract | 98.1% | [12] |

| Alpinia galanga | Maceration | Ethyl Acetate | Not specified | Highest among tested solvents | Not specified | [5] |

| Alpinia galanga | Maceration | Chloroform | Not specified | Moderate | Not specified | [5] |

| Alpinia galanga | Maceration | Hexane | Not specified | Low | Not specified | [5] |

| Alpinia galanga | Maceration | Water | Not specified | Very Low | Not specified | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction and purification of this compound.

Protocol for Microwave-Assisted Extraction (MAE) of this compound from Alpinia katsumadai

Objective: To extract this compound from the seeds of Alpinia katsumadai using MAE.

Materials and Equipment:

-

Dried and powdered seeds of Alpinia katsumadai

-

Microwave extraction system

-

Extraction solvent: 70% ethanol (B145695)

-

Filter paper

-

Rotary evaporator

Procedure:

-

Weigh 10 g of powdered Alpinia katsumadai seeds and place them in a microwave-transparent extraction vessel.

-

Add 100 mL of 70% ethanol to the vessel (solid-liquid ratio of 1:10 g/mL).

-

Place the vessel in the microwave extractor.

-

Set the microwave power to 265 W and the extraction time to 10 minutes.

-

After extraction, allow the mixture to cool to room temperature.

-

Filter the extract through filter paper to separate the solid residue.

-

Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude this compound extract.

-

The crude extract can be further purified using chromatographic techniques.

This protocol is based on the optimized conditions described for flavonoid extraction from related species and general MAE principles.[8]

Protocol for High-Speed Counter-Current Chromatography (HSCCC) Purification of this compound

Objective: To purify this compound from a crude extract using HSCCC.

Materials and Equipment:

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

-

HPLC system for purity analysis

-

Two-phase solvent system: n-hexane-ethyl acetate-methanol-water (5:5:7:3, v/v)

-

Crude this compound extract

-

Mobile phase and stationary phase containers

Procedure:

-

Solvent System Preparation: Prepare the two-phase solvent system by thoroughly mixing n-hexane, ethyl acetate, methanol, and water in the specified ratio in a separatory funnel. Allow the phases to separate completely. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.

-

HSCCC System Equilibration:

-

Fill the HSCCC column entirely with the stationary phase (upper phase).

-

Pump the mobile phase (lower phase) into the column at a flow rate of 2.0 mL/min while the column is rotating at a speed of 800 rpm.

-

Continue pumping until the mobile phase emerges from the outlet and a hydrodynamic equilibrium is established (a stable retention of the stationary phase is achieved).

-

-

Sample Preparation and Injection: Dissolve a known amount of the crude this compound extract (e.g., 100 mg) in a small volume of the biphasic solvent system (1:1 mixture of upper and lower phases). Inject the sample solution into the HSCCC system through the sample loop.

-

Elution and Fraction Collection: Continue the elution with the mobile phase at the set flow rate and rotational speed. Monitor the effluent using a UV detector at 300 nm. Collect fractions based on the peaks observed in the chromatogram.

-

Analysis and Pooling: Analyze the collected fractions for this compound content and purity using an analytical HPLC system. Pool the fractions containing pure this compound.

-

Solvent Evaporation: Evaporate the solvent from the pooled fractions under reduced pressure to obtain purified this compound.

This protocol is based on the methodology described by Zou et al. (2012).[12]

Visualization of Signaling Pathways and Experimental Workflow

This compound exerts its biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate key pathways and a typical experimental workflow for this compound extraction and purification.

Conclusion

This compound stands out as a flavonoid with considerable therapeutic potential, accessible from a variety of natural sources, particularly within the Alpinia genus. The choice of extraction methodology is paramount in achieving high yields and purity, with modern techniques such as MAE and UAE demonstrating significant advantages over conventional methods. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to efficiently extract and purify this compound for further investigation. Furthermore, the visualization of its interaction with key signaling pathways, such as NF-κB and PI3K/Akt, provides a foundational understanding of its molecular mechanisms of action, paving the way for its potential development as a novel therapeutic agent. Continued research focusing on the optimization of extraction processes and further elucidation of its pharmacological properties is warranted to fully realize the therapeutic promise of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemical and pharmacological properties of the genus Alpinia from 2016 to 2023 - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00004H [pubs.rsc.org]

- 4. Optimization of microwave-assisted extraction, antioxidant capacity, and characterization of total flavonoids from the leaves of Alpinia oxyphylla Miq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of Different Solvents on the Extraction Process of Antioxidant and Potential Compounds in Alpinia Galanga L. from Indonesia [article.innovationforever.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

The Alpinetin Biosynthesis Pathway in Alpinia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinetin is a bioactive dihydroflavonone predominantly found in plants of the Alpinia genus, which belongs to the ginger family (Zingiberaceae). This compound has garnered significant interest in the scientific and pharmaceutical communities due to its wide array of pharmacological activities, including anti-inflammatory, antioxidant, anti-ulcer, and anti-cancer properties. Understanding the biosynthesis of this compound is crucial for the metabolic engineering of plants and microorganisms to enhance its production for therapeutic applications. This technical guide provides an in-depth overview of the core this compound biosynthesis pathway in Alpinia species, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The biosynthesis of this compound is a specialized branch of the well-characterized flavonoid pathway, which begins with the amino acid phenylalanine. Through a series of enzymatic reactions, phenylalanine is converted into the central precursor, p-coumaroyl-CoA. This molecule then enters the flavonoid-specific pathway, leading to the formation of chalcones, which are subsequently isomerized to flavanones. This compound is then formed through a final methylation step.

The Core Biosynthesis Pathway

The biosynthesis of this compound from phenylalanine involves several key enzymes that catalyze specific reactions. The pathway can be broadly divided into the general phenylpropanoid pathway and the flavonoid biosynthesis pathway.

-

General Phenylpropanoid Pathway:

-

Phenylalanine ammonia-lyase (PAL): This enzyme initiates the pathway by converting L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Cinnamic acid is then hydroxylated to form p-coumaric acid.

-

4-coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, a key precursor for flavonoid synthesis.

-

-

Flavonoid Biosynthesis Pathway:

-

Chalcone (B49325) synthase (CHS): CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone.

-

Chalcone isomerase (CHI): This enzyme catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin.

-

O-methyltransferase (OMT): In the final step specific to this compound biosynthesis, an O-methyltransferase catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group at the 5-position of the A-ring of pinocembrin (B1678385) (which is derived from a different chalcone precursor, cinnamoyl-CoA) or a related flavanone, to form this compound. Research suggests that pinocembrin is the direct precursor to be methylated.

-

Quantitative Data: Gene Expression in Alpinia oxyphylla

Transcriptome analysis of Alpinia oxyphylla has provided valuable insights into the tissue-specific expression of genes involved in flavonoid biosynthesis. The fruits of A. oxyphylla are known to be rich in flavonoids, and gene expression studies have corroborated this by showing significant upregulation of key biosynthesis genes in this tissue compared to leaves and roots.[1][2][3][4] A summary of the differentially expressed genes (DEGs) is presented below.

| Comparison | Pathway | Up-regulated Genes in Fruits | Down-regulated Genes in Fruits |

| Fruit vs. Leaf | Phenylpropanoid Biosynthesis | 19 | 5 |

| Flavonoid Biosynthesis | 8 | 0 | |

| Fruit vs. Root | Phenylpropanoid Biosynthesis | 14 | 3 |

| Flavonoid Biosynthesis | 9 | Not specified |

Experimental Protocols

Quantification of this compound and Precursors by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the extraction and quantification of this compound and its precursors from Alpinia plant material.

a. Sample Preparation (Extraction):

-

Harvest fresh plant material (e.g., fruits, leaves, rhizomes) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen tissue to dryness and grind into a fine powder using a mortar and pestle or a cryogenic grinder.

-

Accurately weigh approximately 100 mg of the dried powder into a microcentrifuge tube.

-

Add 1 mL of 80% methanol (B129727) (HPLC grade) to the tube.

-

Vortex the mixture vigorously for 1 minute, then sonicate for 30 minutes in a sonication bath.

-

Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

b. HPLC Conditions:

-

Instrument: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program:

-

0-5 min: 10% B

-

5-30 min: Linear gradient from 10% to 70% B

-

30-35 min: Linear gradient from 70% to 90% B

-

35-40 min: Hold at 90% B

-

40-45 min: Return to 10% B

-

45-50 min: Re-equilibration at 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 290 nm for this compound.

-

Injection Volume: 10 µL.

c. Quantification:

-

Prepare a stock solution of analytical grade this compound standard in methanol.

-

Create a series of standard dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Inject the standards and the prepared samples onto the HPLC system.

-

Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.

-

Quantify the concentration of this compound in the samples by integrating the peak area and comparing it to the standard calibration curve.

Chalcone Synthase (CHS) Enzyme Activity Assay

This spectrophotometric assay measures the activity of CHS by monitoring the formation of naringenin chalcone.

a. Recombinant Enzyme Production (if necessary):

-

Clone the CHS gene from Alpinia cDNA into an expression vector (e.g., pET vector with a His-tag).

-

Transform the construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and purify the recombinant CHS protein using nickel-affinity chromatography.

-

Dialyze the purified protein against a suitable storage buffer.

b. Enzyme Assay Protocol:

-

Prepare a reaction mixture in a 1.5 mL microcentrifuge tube containing:

-

100 mM Potassium phosphate (B84403) buffer (pH 7.0)

-

50 µM p-coumaroyl-CoA (starter substrate)

-

100 µM Malonyl-CoA (extender substrate)

-

20 µg of purified recombinant CHS protein or total protein extract from plant tissue.

-

Make up the final volume to 250 µL with sterile deionized water.

-

-

As a negative control, use a reaction mixture with heat-denatured enzyme or an extract from a vector-only control.

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Stop the reaction by adding 20 µL of 20% HCl.

-

Extract the product by adding 300 µL of ethyl acetate (B1210297), vortexing, and centrifuging to separate the phases.

-

Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Resuspend the dried product in 50 µL of methanol.

-

Analyze the product by HPLC as described above, monitoring at approximately 370 nm for naringenin chalcone.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the relative quantification of the expression of this compound biosynthesis genes.

a. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from approximately 100 mg of powdered Alpinia tissue using a commercial plant RNA extraction kit or a TRIzol-based method.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA using a spectrophotometer (A260/A280 ratio) and by gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

b. qRT-PCR:

-

Design and validate primers for the target genes (e.g., PAL, C4H, 4CL, CHS, CHI, OMT) and at least two stable reference genes (e.g., Actin, Ubiquitin, GAPDH). Primers should amplify a product of 100-200 bp.

-

Prepare the qRT-PCR reaction mixture in a total volume of 20 µL:

-

10 µL of 2x SYBR Green Master Mix

-

0.5 µM of each forward and reverse primer

-

1-2 µL of diluted cDNA template

-

Nuclease-free water to make up the volume.

-

-

Perform the qRT-PCR in a real-time thermal cycler with the following typical cycling conditions:

-

Initial denaturation: 95°C for 5 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

Melting curve analysis to verify primer specificity.

-

-

Include no-template controls (NTCs) for each primer pair to check for contamination.

c. Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Normalize the Ct value of the target gene to the geometric mean of the Ct values of the reference genes (ΔCt = Cttarget - Ctreference).

-

Calculate the fold change relative to a control sample (ΔΔCt = ΔCtsample - ΔCtcontrol).

-

The final expression fold change is 2-ΔΔCt.

-

Visualizations

Caption: The core biosynthesis pathway of this compound from L-phenylalanine.

Caption: General experimental workflow for investigating the this compound biosynthesis pathway.

References

- 1. d-nb.info [d-nb.info]

- 2. Comparative transcriptome analysis of Alpinia oxyphylla Miq. reveals tissue-specific expression of flavonoid biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Comparative transcriptome analysis of Alpinia oxyphylla Miq. reveals tissue-specific expression of flavonoid biosynthesis genes - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Mechanism of Action of Alpinetin in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Alpinetin, a naturally occurring flavonoid predominantly found in plants of the Zingiberaceae family, has emerged as a promising candidate in oncology research.[1][2] Accumulated evidence demonstrates its potent anticancer activities across a spectrum of malignancies, including breast, lung, gastric, pancreatic, and ovarian cancers.[2][3] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its cytotoxic, anti-proliferative, and anti-metastatic effects on cancer cells, supported by experimental data and methodological insights.

Induction of Apoptosis: The Core Cytotoxic Mechanism

This compound is a potent inducer of apoptosis in cancer cells, primarily engaging the intrinsic mitochondrial pathway in a dose- and time-dependent manner.[1][4]

Mitochondrial (Intrinsic) Pathway Activation: The primary mechanism involves the permeabilization of the mitochondrial outer membrane. This compound achieves this by modulating the expression of the Bcl-2 family of proteins.[5] It upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[6][7] This shift in the Bax/Bcl-2 ratio facilitates the translocation of Bax to the mitochondria, which disrupts the mitochondrial membrane potential (Δψm).[1][3]

The compromised mitochondrial integrity leads to the release of cytochrome c from the intermembrane space into the cytoplasm.[1][4][7] Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome and activating the initiator caspase, caspase-9.[4] Activated caspase-9 subsequently cleaves and activates the executioner caspase, caspase-3, which orchestrates the final stages of apoptosis by cleaving cellular substrates like Poly (ADP-ribose) polymerase (PARP).[4][8]

Extrinsic Pathway Involvement: In some cancer cell types, this compound has also been shown to activate the extrinsic apoptotic pathway, evidenced by the activation of caspase-8.[2][7]

Cell Cycle Arrest: Halting Cancer Proliferation

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest. The specific phase of arrest appears to be cell-type dependent. For instance, it induces G2/M phase arrest in human gastric cancer cells and G0/G1 or G1 phase arrest in ovarian and renal cancer cells.[1][8][9] This arrest is mediated by the downregulation of key cell cycle regulatory proteins, including Cyclin D1, Cyclin-Dependent Kinase 4 (CDK4), and CDK6.[2][8]

Modulation of Key Oncogenic Signaling Pathways

This compound's anticancer effects are underpinned by its ability to interfere with multiple critical signaling cascades that drive tumor growth and survival.

a) PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central node for cell proliferation, survival, and resistance to therapy. This compound has been shown to significantly inhibit this pathway in various cancers, including lung, osteosarcoma, and renal cell carcinoma.[6][9][10] It acts by reducing the phosphorylation levels of both PI3K and its downstream effector Akt.[6][10] The inactivation of this pathway contributes to the suppression of cancer cell growth and can enhance sensitivity to other chemotherapeutic agents.[6][10]

b) STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival.[11][12] this compound effectively suppresses the STAT3 pathway, as demonstrated in ovarian cancer cells.[8] It inhibits the phosphorylation of STAT3, thereby preventing its dimerization, nuclear translocation, and transcriptional activity.[8] This leads to the downregulation of STAT3 target genes, including the anti-apoptotic protein survivin and the proto-oncogene c-myc.[8]

c) ROS/NF-κB/HIF-1α Axis: In breast cancer, this compound's mechanism involves a unique interplay with reactive oxygen species (ROS).[3][13] Unlike many chemotherapeutics that increase ROS, this compound has been found to reduce mitochondrial ROS production.[3][14] This reduction in oxidative stress prevents the activation of the NF-κB signaling pathway.[3][13] The subsequent lack of NF-κB activation leads to dampened transcription of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of tumor adaptation to hypoxia.[3][13] This axis disruption ultimately contributes to mitochondria-associated apoptosis.[3]

d) ERK Pathway: In osteosarcoma, this compound has been observed to reduce the phosphorylation of extracellular signal-regulated kinase (ERK), another critical component of the MAPK signaling cascade that governs cell proliferation and differentiation.[6][15]

Inhibition of Cancer Cell Metastasis

This compound demonstrates significant anti-metastatic properties by interfering with both cell migration and invasion.[3][6]

-

Epithelial-Mesenchymal Transition (EMT): It can reverse EMT, a key process in metastasis. In osteosarcoma cells, this compound upregulates epithelial markers like E-cadherin and ZO-1 while downregulating mesenchymal markers such as Vimentin and N-cadherin.[6]

-

Matrix Metalloproteinases (MMPs): In ovarian cancer, this compound inhibits cell migration by decreasing the expression of MMP-2 and MMP-9, enzymes responsible for degrading the extracellular matrix, while increasing the expression of their natural inhibitors, TIMP-1 and TIMP-2.[8]

Quantitative Data Summary

The efficacy of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines.

| Parameter | Cell Line(s) | Effect | Concentration/IC50 | Reference(s) |

| Cell Viability | Osteosarcoma (143B, U2OS) | Reduced viability | Dose-dependent (10-100 µM) | [6][15] |

| Cell Viability | Breast Cancer (4T1, MCF-7, MDA-MB-231) | Reduced viability | Dose-dependent | [3][16] |

| Cell Viability | Pancreatic Cancer (BxPC-3, PANC-1, AsPC-1) | Reduced proliferation | Dose- and time-dependent | [17][18] |

| Apoptosis | Gastric Cancer (AGS) | Increased apoptosis | Dose-dependent | [4] |

| Apoptosis | Pancreatic Cancer (BxPC-3) | Increased apoptosis | Significant at 40 & 60 µg/ml | [17] |

| CYP Inhibition | Human Liver Microsomes | Inhibition of CYP3A4 | IC50: 8.23 µM | [19] |

| CYP Inhibition | Human Liver Microsomes | Inhibition of CYP2C9 | IC50: 12.64 µM | [19] |

| CYP Inhibition | Human Liver Microsomes | Inhibition of CYP2E1 | IC50: 10.97 µM | [19] |

Appendix: Key Experimental Protocols

The following are standardized methodologies used to elucidate the mechanisms of action of this compound.

A. Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

B. Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify apoptosis.

-

Cell Culture & Treatment: Grow and treat cells with this compound as described above.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension. Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-/PI-: Live cells.

-

Annexin V+/PI-: Early apoptotic cells (phosphatidylserine has flipped to the outer membrane).

-

Annexin V+/PI+: Late apoptotic or necrotic cells (membrane is permeable).

-

Annexin V-/PI+: Necrotic cells.

-

C. Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify specific proteins in a sample, such as those involved in signaling pathways (p-Akt, Akt) or apoptosis (Bcl-2, Bax, Caspase-3).

-

Protein Extraction: Lyse this compound-treated and control cells with a suitable lysis buffer to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light.

-

Imaging: Capture the signal on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of protein.

References

- 1. This compound promotes Bax translocation, induces apoptosis through the mitochondrial pathway and arrests human gastric cancer cells at the G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits breast cancer growth by ROS/NF‐κB/HIF‐1α axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. qascf.com [qascf.com]

- 7. This compound inhibits lung cancer progression and elevates sensitization drug-resistant lung cancer cells to cis-diammined dichloridoplatium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. Network Analysis and Basic Experiments on the Inhibition of Renal Cancer Proliferation and Migration by this compound through PI3K/AKT/ mTOR Pathway | Bentham Science [benthamscience.com]

- 10. dovepress.com [dovepress.com]

- 11. mdpi.com [mdpi.com]

- 12. Negative regulators of STAT3 signaling pathway in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound inhibits breast cancer growth by ROS/NF-κB/HIF-1α axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. qascf.com [qascf.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. This compound suppresses CYP3A4, 2C9, and 2E1 activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of Alpinetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpinetin, a natural flavonoid predominantly found in the ginger family (Zingiberaceae), has garnered significant scientific interest for its diverse pharmacological activities. Accumulating evidence strongly suggests that this compound possesses potent anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutics for a range of inflammatory conditions. This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, with a focus on its molecular mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research in this area.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. Current anti-inflammatory therapies, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, highlighting the urgent need for safer and more targeted therapeutic agents.

This compound (7-hydroxy-5-methoxy-2-phenylchroman-4-one) is a flavonoid that has been traditionally used in herbal medicine for its therapeutic properties. Modern scientific investigation has begun to elucidate the molecular basis for its anti-inflammatory effects, revealing its ability to modulate key signaling pathways and cellular processes involved in the inflammatory cascade.

Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting pro-inflammatory signaling pathways and reducing the production of inflammatory mediators. The core mechanisms identified to date are:

-

Inhibition of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1][2]

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK pathways, including ERK, JNK, and p38, are crucial for the production of inflammatory cytokines and mediators. This compound has been demonstrated to suppress the phosphorylation of key MAPK proteins, thereby downregulating downstream inflammatory responses.[1]

-

Interference with the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway: The JAK-STAT pathway is critical for signaling by numerous cytokines. This compound has been found to inhibit the phosphorylation of JAK2 and STAT3, key components of this pathway, leading to a reduction in the expression of inflammatory genes.[3][4]

-

Suppression of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to inhibit the activation of the NLRP3 inflammasome.[5]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent anti-inflammatory effects of this compound.

Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokines by this compound

| Cell Line | Stimulus | This compound Concentration | Cytokine | Inhibition/Reduction | Reference |

| Human THP-1 Macrophages | Zika Virus (MOI 5) | 1.56 µM | IL-1β | Secretion reduced from 224.75 pg/mL to 93.78 pg/mL | [6] |

| Human THP-1 Macrophages | Zika Virus (MOI 5) | 3.13 µM | IL-1β | Secretion reduced from 224.75 pg/mL to 88.64 pg/mL | [6] |

| Human THP-1 Macrophages | Zika Virus (MOI 5) | 6.25 µM | IL-1β | Secretion reduced from 224.75 pg/mL to 64.51 pg/mL | [6] |

| Human THP-1 Macrophages | Zika Virus (MOI 0.5) | 6.25 µM | IL-1β | Secretion reduced to 10.36 pg/mL from ~55 pg/mL | [6] |

| RAW 264.7 Macrophages | - | 50-1000 µg/mL | IL-6 | Dose-dependent downregulation | [7] |

| RAW 264.7 Macrophages | LPS | 25 µM | TNF-α, IL-6 | Significant reduction | |

| THP-1 Macrophages | LPS | 50-200 µg/mL | TNF-α, IL-1β | Dose-dependent inhibition |

Table 2: In Vitro Inhibition of Inflammatory Signaling Pathways by this compound

| Cell Line | Stimulus | This compound Concentration | Target Protein | Effect | Reference |

| RAW 264.7 & LS174T cells | - | 25 µM | p-p65 | Decreased production | [8] |

| RAW 264.7 Macrophages | LPS | Not specified | p-IκBα, p-p65, p-p38, p-ERK | Blocked phosphorylation | [1] |

| Rat Chondrocytes | TNF-α | Not specified | p-IκB, Nuclear p65 | Repressed phosphorylation and translocation | [2] |

| BV2 Microglia | LPS | 100 µg/mL | p-JAK2, p-STAT3 | Blocked phosphorylation | [3] |

Table 3: In Vivo Anti-Inflammatory Effects of this compound

| Animal Model | Disease Model | This compound Dosage | Key Findings | Reference |

| Mice | DSS-induced colitis | 25-100 mg/kg | Reduced TNF-α and IL-1β expression | |

| Mice | - | 50 mg/kg | Reduced TNF-α and IL-6 expression |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathways

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

Caption: this compound's inhibitory effect on the JAK-STAT signaling pathway.

Caption: this compound's suppression of the NLRP3 inflammasome activation.

Experimental Workflows

Caption: General workflow for in vitro anti-inflammatory assays.

Caption: Workflow for the DSS-induced colitis model in mice.

Detailed Experimental Protocols

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol describes a general procedure to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-Buffered Saline (PBS)

-

Reagents for ELISA and Western blotting

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in appropriate culture plates (e.g., 24-well plates for ELISA, 6-well plates for Western blotting) and allow them to adhere overnight.

-

This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurement, 30-60 minutes for signaling protein phosphorylation).

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA.

-

Cell Lysate: Wash the cells with cold PBS and lyse them with appropriate lysis buffer for Western blot analysis.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β) overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Measure the absorbance at the appropriate wavelength and calculate cytokine concentrations based on the standard curve.[9][10][11]

-

-

Western Blotting:

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., p65, IκBα, ERK, JNK, p38).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities.[12][13][14]

-

In Vivo Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis Model in Mice

This protocol outlines a common method for inducing colitis in mice to evaluate the in vivo anti-inflammatory efficacy of this compound.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Dextran sulfate sodium (DSS; molecular weight 36,000-50,000)

-

This compound

-

Vehicle for this compound administration (e.g., 0.5% carboxymethylcellulose)

-

Reagents for euthanasia, tissue collection, and analysis

Procedure:

-

Acclimatization: Acclimatize the mice to the experimental conditions for at least one week.

-

Induction of Colitis: Administer 3-5% (w/v) DSS in the drinking water for 5-7 consecutive days.

-

This compound Treatment: Administer this compound (e.g., 25, 50, 100 mg/kg) or vehicle daily via oral gavage or intraperitoneal injection, starting a few days before or concurrently with DSS administration.

-

Clinical Assessment: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

-

Termination and Sample Collection: At the end of the experiment, euthanize the mice and collect the colons.

-

Macroscopic Evaluation: Measure the length of the colon.

-

Histological Analysis: Fix a segment of the colon in formalin, embed it in paraffin, section it, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage and inflammatory cell infiltration.

-

Myeloperoxidase (MPO) Assay: Homogenize a portion of the colon tissue to measure MPO activity, an indicator of neutrophil infiltration.

-

Cytokine Analysis: Homogenize another portion of the colon tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA.

Conclusion

This compound has demonstrated significant anti-inflammatory effects in a variety of preclinical models. Its ability to modulate multiple key inflammatory signaling pathways, including NF-κB, MAPKs, and JAK-STAT, underscores its potential as a multifaceted therapeutic agent. The quantitative data presented in this guide provides a solid foundation for its dose-dependent efficacy. The detailed experimental protocols offer a practical resource for researchers aiming to further investigate the anti-inflammatory properties of this compound and explore its therapeutic applications in inflammatory diseases. Further research, including more extensive in vivo studies and eventually clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in human inflammatory conditions.

References

- 1. Traditional medicine this compound inhibits the inflammatory response in Raw 264.7 cells and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Protects Chondrocytes and Exhibits Anti-Inflammatory Effects via the NF-κB/ERK Pathway for Alleviating Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits neuroinflammation and neuronal apoptosis via targeting the JAK2/STAT3 signaling pathway in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits neuroinflammation and neuronal apoptosis via targeting the JAK2/STAT3 signaling pathway in spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound exerts anti-inflammatory, anti-oxidative and anti-angiogenic effects through activating the Nrf2 pathway and inhibiting NLRP3 pathway in carbon tetrachloride-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Suppresses Zika Virus-Induced Interleukin-1β Production and Secretion in Human Macrophages | MDPI [mdpi.com]

- 7. Inhibitory effect of this compound on IL‐6 expression by promoting cytosine methylation in CpG islands in the IL‐6 promoter region - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bowdish.ca [bowdish.ca]

- 10. benchchem.com [benchchem.com]

- 11. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

Alpinetin: A Multifaceted Flavonoid for Neuroinflammation and Neuroprotection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neuroinflammation is a critical contributor to the pathogenesis of various neurodegenerative diseases and acute brain injuries. The activation of glial cells, particularly microglia, and the subsequent release of pro-inflammatory mediators lead to neuronal damage and death. Alpinetin, a natural flavonoid predominantly found in the ginger family, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the mechanisms underlying this compound's neuroprotective and anti-neuroinflammatory effects, with a focus on key signaling pathways. Detailed experimental protocols and collated quantitative data are presented to facilitate further research and drug development in this area.

Introduction to Neuroinflammation

Neuroinflammation is the inflammatory response within the brain and spinal cord. It is a double-edged sword: while acute neuroinflammation is a crucial protective mechanism against pathogens and injury, chronic or uncontrolled neuroinflammation contributes significantly to neuronal damage in a host of neurological disorders, including ischemic stroke, spinal cord injury, Alzheimer's disease, and Parkinson's disease.[1][2][3] Microglia, the resident immune cells of the central nervous system (CNS), are the primary drivers of the neuroinflammatory response.[2][4] Upon activation by stimuli such as lipopolysaccharide (LPS) or tissue damage, microglia release a barrage of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, reactive oxygen species (ROS), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] This inflammatory cascade exacerbates neuronal injury and can lead to apoptotic cell death.[1][3] Therefore, therapeutic strategies aimed at modulating microglial activation and inhibiting pro-inflammatory signaling pathways hold immense promise for the treatment of neurological diseases.

This compound: A Promising Neuroprotective Agent

This compound (7-hydroxy-5-methoxyflavanone) is a flavonoid that has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[5][6] Accumulating evidence strongly suggests that this compound can traverse the blood-brain barrier and exert significant neuroprotective effects in various models of neurological damage.[4][5] Its neuroprotective actions are primarily attributed to its ability to suppress neuroinflammation and mitigate oxidative stress.[4][5]

Mechanisms of Action: Key Signaling Pathways

This compound's neuroprotective and anti-neuroinflammatory effects are mediated through the modulation of several key intracellular signaling pathways.

Inhibition of the JAK2/STAT3 Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade in cytokine-mediated inflammatory responses.[1][2] In the context of neuroinflammation, the JAK2/STAT3 pathway is activated in microglia, leading to the transcription of genes encoding pro-inflammatory mediators.[1][2] this compound has been shown to directly target and inhibit the phosphorylation of JAK2, which in turn prevents the phosphorylation and nuclear translocation of STAT3.[1][2][7] This inhibition leads to a significant reduction in the expression of downstream inflammatory targets, including iNOS and COX-2.[1][2]

References

- 1. Staining of Gfap, Iba1,and NeuN on PFA-fixed mouse brain sections [protocols.io]

- 2. Modulatory Potential of this compound on Inflammation, Oxidative Stress, Apoptosis, and Mitochondrial Dynamics in a Rat Middle Cerebral Artery Occlusion Model of Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections [protocols.io]

- 6. This compound inhibits macrophage infiltration and atherosclerosis by improving the thiol redox state: Requirement of GSk3β/Fyn-dependent Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microglial Response to Inflammatory Stimuli Under Electromagnetic Field Exposure - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of Alpinetin: A Deep Dive into its Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Alpinetin, a naturally occurring flavonoid found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] However, the translation of these promising in vitro activities into clinical efficacy is often hampered by its pharmacokinetic profile. This technical guide provides a comprehensive overview of the current understanding of this compound's bioavailability and pharmacokinetics, offering crucial insights for researchers and professionals in drug development.

Executive Summary

This compound exhibits poor oral bioavailability, primarily attributed to extensive first-pass metabolism, specifically glucuronidation.[1][2][4] In vivo studies in rats have demonstrated rapid absorption and clearance.[2][5] The primary metabolic pathway involves UDP-glucuronosyltransferases (UGTs), with UGT1A1, UGT1A3, UGT1A9, and UGT2B15 identified as key contributors.[1] The breast cancer resistance protein (BCRP) also plays a significant role in its disposition.[1] Furthermore, in vitro studies have shown that this compound can inhibit the activity of major cytochrome P450 enzymes, namely CYP3A4, CYP2C9, and CYP2E1, suggesting a potential for drug-drug interactions.[6] Understanding these pharmacokinetic characteristics is paramount for designing strategies to enhance this compound's therapeutic potential.

Pharmacokinetic Parameters of this compound

Quantitative data from in vivo pharmacokinetic studies in rats are summarized below. These studies highlight the dose-dependent nature of this compound's pharmacokinetics and its low oral bioavailability.

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC₀₋t (µg/L·h) | t₁/₂ (h) | Absolute Bioavailability (%) | Reference |

| Oral (i.g.) | 5 | 385.633 ± 91.192 | - | 783.623 ± 296.957 | 1.578 ± 0.24 | Not Reported | [1][2] |

| Oral (i.g.) | 20 | 167.020 ± 43.958 | - | 906.058 ± 402.669 | 9.049 ± 4.21 | Not Reported | [1][2] |

| Oral (i.g.) | 20 | - | - | - | - | 15.10 ± 5.72 | [1][2][5] |

| Intravenous (i.v.) | 2 | - | - | - | - | - | [1][2][5] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t₁/₂: Elimination half-life; i.g.: Intragastric.

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for interpreting the pharmacokinetic data. The following sections outline the methodologies employed in key studies.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and absolute bioavailability of this compound in Sprague-Dawley rats.

Protocol:

-

Animal Model: Healthy male Sprague-Dawley rats.

-

Drug Administration:

-

Sample Collection: Blood samples were collected from the jugular vein at predetermined time points post-administration.

-

Sample Preparation: Plasma was separated by centrifugation. Protein precipitation was performed, followed by dilution to minimize matrix effects.[5][7]

-

Analytical Method: Quantification of this compound in plasma samples was performed using a validated Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method.[5][7]

-

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental analysis to determine key pharmacokinetic parameters.

In Vitro Metabolism Study using Microsomes

Objective: To identify the UDP-glucuronosyltransferase (UGT) isoforms responsible for the glucuronidation of this compound.

Protocol:

-

Enzyme Source: Human liver microsomes and recombinant human UGT isoforms (UGT1A1, UGT1A3, UGT1A9, and UGT2B15).[1]

-

Incubation: this compound was incubated with the microsomes or recombinant UGTs in the presence of the cofactor UDP-glucuronic acid (UDPGA).

-

Reaction Termination: The reaction was stopped at specific time points.

-

Metabolite Analysis: The formation of this compound glucuronide was measured using a validated liquid chromatography-mass spectrometry (LC-MS) method.

-

Enzyme Kinetics: Michaelis-Menten kinetics were determined to assess the affinity of each UGT isoform for this compound.

In Vitro Cytochrome P450 Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on major human cytochrome P450 (CYP) isoforms.

Protocol:

-

Enzyme Source: Pooled human liver microsomes.

-

Probe Substrates: Specific probe substrates for different CYP isoforms (e.g., testosterone (B1683101) for CYP3A4, diclofenac (B195802) for CYP2C9, chlorzoxazone (B1668890) for CYP2E1) were used.[6]

-

Incubation: this compound at various concentrations was co-incubated with the microsomes, probe substrates, and the necessary cofactors (NADPH).[6]

-

Metabolite Quantification: The formation of the specific metabolites of the probe substrates was quantified using LC-MS/MS.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values were calculated to determine the potency of this compound's inhibition of each CYP isoform.[6] The IC₅₀ values were 8.23 μM for CYP3A4, 12.64 μM for CYP2C9, and 10.97 μM for CYP2E1.[6]

Visualizing this compound's Journey: Workflows and Pathways

Graphical representations of experimental workflows and metabolic pathways can aid in the rapid comprehension of complex processes.

Caption: In Vivo Pharmacokinetic Experimental Workflow.

Caption: Key Factors Affecting this compound's Oral Bioavailability.

Caption: this compound's Potential for Cytochrome P450-Mediated Drug Interactions.

Discussion and Future Directions

The available data clearly indicate that the oral bioavailability of this compound is a significant hurdle for its clinical development.[4] The extensive glucuronidation is a key contributor to its rapid elimination.[1][2] Strategies to overcome this limitation are essential. These may include:

-

Formulation Strategies: Development of novel drug delivery systems, such as nanoparticles, liposomes, or solid dispersions, to protect this compound from first-pass metabolism and enhance its absorption.

-

Co-administration with Inhibitors: Investigating the co-administration of this compound with inhibitors of UGTs or BCRP to increase its systemic exposure. However, this approach requires careful consideration of potential drug-drug interactions.

-

Prodrug Development: Designing prodrugs of this compound that are less susceptible to glucuronidation and can release the active compound at the target site.

-

Structural Modification: Synthesizing analogues of this compound with improved metabolic stability and pharmacokinetic properties.

Furthermore, the inhibitory effect of this compound on major CYP450 enzymes warrants further investigation.[6] In vivo studies are needed to determine the clinical significance of these in vitro findings and to assess the potential for drug-drug interactions when this compound is co-administered with other therapeutic agents. A comprehensive understanding of the transporters involved in the absorption and disposition of this compound is also an area for future research.

Conclusion

This compound holds considerable therapeutic promise, but its poor oral bioavailability presents a major challenge. This technical guide has summarized the current knowledge of its pharmacokinetic profile, highlighting the critical roles of UGT-mediated metabolism and BCRP-mediated efflux. The potential for CYP450 inhibition adds another layer of complexity to its clinical development. By addressing these pharmacokinetic limitations through innovative drug delivery strategies and further research into its metabolic pathways and drug interaction potential, the therapeutic promise of this compound can be more fully realized.

References

- 1. Frontiers | this compound: A Review of Its Pharmacology and Pharmacokinetics [frontiersin.org]

- 2. This compound: A Review of Its Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Profiling of this compound in Rat Plasma, Urine, Bile and Feces after Intragastric Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A Review of Its Pharmacology and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound suppresses CYP3A4, 2C9, and 2E1 activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification and pharmacokinetics of this compound in rat plasma by UHPLC-MS/MS using protein precipitation coupled with dilution approach to eliminate matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Alpinetin's Impact on the JAK2/STAT3 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular interactions between alpinetin, a natural flavonoid, and the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. Evidence strongly suggests that this compound is a direct inhibitor of this pathway, a critical mediator of cellular processes such as inflammation, proliferation, and apoptosis. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further investigation and drug development efforts targeting the JAK2/STAT3 axis.

Introduction

The JAK/STAT signaling cascade is a principal pathway for a multitude of cytokines and growth factors, playing a pivotal role in cellular homeostasis and immune response.[1][2] Dysregulation of this pathway, particularly the persistent activation of JAK2 and its downstream effector STAT3, is implicated in the pathogenesis of various inflammatory diseases and cancers.[3] this compound, a flavonoid found in plants of the ginger family, has demonstrated a range of pharmacological activities, including anti-inflammatory and anti-cancer properties.[4] Recent studies have elucidated that a key mechanism of action for this compound is its targeted inhibition of the JAK2/STAT3 signaling pathway.[1][2] This guide will delve into the specifics of this interaction, providing a technical resource for researchers in the field.

Quantitative Data Summary

The inhibitory effect of this compound on the JAK2/STAT3 pathway has been quantified through various in vitro experiments. The following tables summarize the key findings from studies investigating the dose-dependent effects of this compound on protein phosphorylation and cell viability.

Table 1: Effect of this compound on JAK2 and STAT3 Phosphorylation in LPS-Induced BV2 Microglia

| Treatment Group | This compound Concentration (µg/mL) | p-JAK2/JAK2 Ratio (Normalized to Control) | p-STAT3/STAT3 Ratio (Normalized to Control) |

| Control | 0 | 1.00 | 1.00 |

| LPS (1 µg/mL) | 0 | Increased | Increased |

| LPS + this compound | 50 | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS |

| LPS + this compound | 100 | Further Decreased vs. 50 µg/mL | Further Decreased vs. 50 µg/mL |

Data synthesized from Western blot quantification in Wu et al. (2023).[1]

Table 2: Effect of this compound on the Viability of BV2 Microglia

| This compound Concentration (µg/mL) | Cell Viability (%) |

| 0 | 100 |

| 12.5 | No significant toxicity |

| 25 | No significant toxicity |

| 50 | No significant toxicity |

| 100 | No significant toxicity |

| 200 | No significant toxicity |

| 400 | No significant toxicity |

Data from CCK-8 assay as reported in Wu et al. (2023).[1]

Note: While dose-dependent inhibition is evident, specific IC50 values for this compound on JAK2 kinase activity or STAT3 phosphorylation have not been explicitly reported in the reviewed literature.

Molecular Interaction and Mechanism of Action

Molecular docking studies have provided insights into the direct interaction between this compound and the JAK2 protein. These computational analyses predict that this compound binds to the ATP-binding pocket of the JAK2 kinase domain, thereby inhibiting its catalytic activity.

This compound's Binding to the JAK2 Active Site

Molecular docking simulations using AutoDock Vina have shown that this compound can fit into the binding pocket of JAK2.[1] The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site. This occupation of the ATP-binding site by this compound prevents the binding of ATP, which is essential for the autophosphorylation and activation of JAK2. Consequently, the downstream phosphorylation of STAT3 is blocked.

Downstream Effects on the JAK2/STAT3 Signaling Pathway

The inhibition of JAK2 phosphorylation by this compound has a cascading effect on the downstream signaling pathway. The subsequent lack of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and ultimately, the transcription of target genes involved in inflammation and cell proliferation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the JAK2/STAT3 signaling pathway.

Western Blot Analysis for Phosphorylated and Total JAK2/STAT3

This protocol is for the detection and quantification of phosphorylated and total JAK2 and STAT3 proteins in cell lysates.

Materials:

-

Cells (e.g., BV2 microglia)

-

This compound

-

Lipopolysaccharide (LPS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-p-JAK2

-

Rabbit anti-JAK2

-

Rabbit anti-p-STAT3

-

Rabbit anti-STAT3

-

Rabbit anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibody (anti-rabbit)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture dishes and allow them to adhere. Pre-treat cells with desired concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent like LPS (e.g., 1 µg/mL) for an appropriate duration (e.g., 24 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse them on ice using RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT3, STAT3, or β-actin overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantification: Densitometrically analyze the bands and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

Cells (e.g., BV2 microglia)

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

MTT Incubation: After treatment, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Molecular Docking of this compound with JAK2

This protocol outlines the general steps for performing a molecular docking simulation to predict the binding mode of this compound to JAK2.

Software:

-

AutoDock Vina

-

PyMOL or other molecular visualization software

-

Software for preparing protein and ligand structures (e.g., AutoDock Tools)

Procedure:

-

Protein Preparation: Obtain the 3D structure of the JAK2 protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, ligands, and adding polar hydrogens.

-

Ligand Preparation: Obtain the 3D structure of this compound. Prepare the ligand by assigning charges and defining rotatable bonds.

-

Grid Box Definition: Define the search space (grid box) for docking, typically centered on the known ATP-binding site of JAK2.

-

Docking Simulation: Run the docking simulation using AutoDock Vina to predict the binding poses of this compound within the defined grid box.

-

Analysis of Results: Analyze the docking results, focusing on the binding energy (affinity) of the top-ranked poses.

-

Visualization: Visualize the predicted binding mode of this compound in the JAK2 active site using PyMOL to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Conclusion

The available evidence strongly supports the role of this compound as a direct inhibitor of the JAK2/STAT3 signaling pathway. Its ability to bind to the ATP-binding pocket of JAK2 and subsequently inhibit the phosphorylation of both JAK2 and STAT3 provides a clear molecular mechanism for its observed anti-inflammatory and anti-proliferative effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design novel inhibitors targeting the JAK2/STAT3 axis. Future studies should aim to determine the precise IC50 values of this compound and to validate its efficacy in more complex preclinical models.

References

- 1. This compound inhibits neuroinflammation and neuronal apoptosis via targeting the JAK2/STAT3 signaling pathway in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits neuroinflammation and neuronal apoptosis via targeting the JAK2/STAT3 signaling pathway in spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Alpinetin: A Promising Dihydroflavonoid for Cardiovascular Disease Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cardiovascular diseases (CVDs) remain the leading cause of mortality worldwide, necessitating the exploration of novel therapeutic agents. Alpinetin, a dihydroflavonoid primarily isolated from the seeds of Alpinia katsumadai, has emerged as a compelling candidate due to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties. This document provides a comprehensive technical overview of the current evidence supporting this compound as a potential therapeutic agent for various cardiovascular pathologies, including acute myocardial infarction, atherosclerosis, and ischemia-reperfusion injury. We detail the molecular mechanisms of action, present key quantitative data from preclinical studies, outline detailed experimental protocols, and visualize the core signaling pathways involved. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic development of this compound for CVDs.

Introduction